molecular formula C7H6ClFO3S B1441544 2-Fluoro-3-methoxybenzene-1-sulfonyl chloride CAS No. 1214350-99-8

2-Fluoro-3-methoxybenzene-1-sulfonyl chloride

Cat. No.: B1441544
CAS No.: 1214350-99-8
M. Wt: 224.64 g/mol
InChI Key: GRBMYYFZMVOAKV-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClFO3S and a molecular weight of 224.64 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom at the second position, a methoxy group at the third position, and a sulfonyl chloride group at the first position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Mechanism of Action

Target of Action

Sulfonyl chlorides are generally known to react with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively . These reactions are often used in the synthesis of various pharmaceuticals and other organic compounds .

Mode of Action

2-Fluoro-3-methoxybenzene-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . The chlorine atom in the sulfonyl chloride group is a good leaving group, which makes the sulfur atom susceptible to attack by nucleophiles . This allows the compound to form bonds with various nucleophiles, leading to the formation of new compounds .

Biochemical Pathways

The compound’s ability to form sulfonamides, sulfonate esters, and sulfonate thioesters suggests that it could potentially interfere with or modulate various biochemical pathways depending on the specific nucleophiles it encounters .

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties would likely influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific nucleophiles it reacts with and the resulting compounds formed . These effects could range from modulation of enzyme activity to alteration of cellular signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity might be affected by the pH of the environment, as this can influence the protonation states of potential nucleophiles .

Preparation Methods

The synthesis of 2-Fluoro-3-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-fluoro-3-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Fluoro-3-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Fluoro-3-methoxybenzene-1-sulfonyl chloride is used in various scientific research applications, including:

Comparison with Similar Compounds

2-Fluoro-3-methoxybenzene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other sulfonyl chloride derivatives.

Properties

IUPAC Name

2-fluoro-3-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO3S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBMYYFZMVOAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214350-99-8
Record name 2-fluoro-3-methoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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